3-benzoyl-6-nitro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

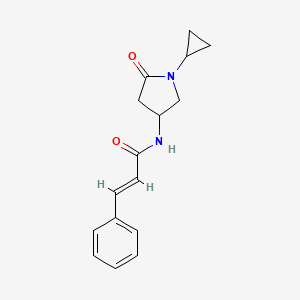

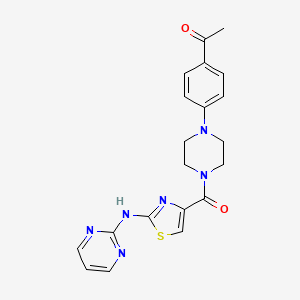

“3-benzoyl-6-nitro-2H-chromen-2-one” is a chemical compound with the molecular formula C16H9NO5 . It is a derivative of coumarin, a type of organic compound that is often used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group (C6H5CO-) and a nitro group (NO2) attached to a chromen-2-one core . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen

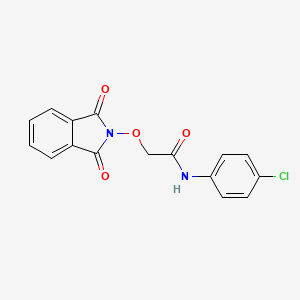

Synthesis and Chemical Reactions

3-Benzoyl-6-nitro-2H-chromen-2-one and its derivatives have been extensively studied for their chemical properties and potential applications. For instance, these compounds have been utilized in highly diastereoselective annulations with hemicurcuminoids and curcuminoids, resulting in various hexahydro-9H-benzo[c]chromen-9-ones. This process, facilitated by K2CO3 catalysis, showcases the compound's versatility in creating diverse molecular structures (Zimnitskiy et al., 2022). Additionally, this compound derivatives have been synthesized for potential biological applications, particularly in the domain of antimicrobial activity. These derivatives were synthesized using Knoevenagel condensation and tested against various microbial strains, showing significant inhibition efficacy (Nagaraja et al., 2020).

Biological Activity

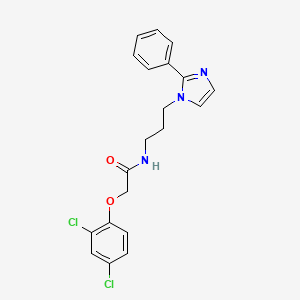

In the realm of biological activity, research has highlighted the antiproliferative properties of 2-glyco-3-nitro-2H-chromenes. These compounds have shown activity against human solid tumor cell lines, with some being more effective than standard pharmacological compounds. This indicates a potential pathway for developing new cancer treatments (Luque-Agudo et al., 2019).

Environmental and Colorimetric Applications

Moreover, derivatives of this compound have been used in environmental sensing applications. A specific example is the development of a chemo-sensor based on these compounds for the sequential colorimetric recognition of Cu2+ and CN− in aqueous solutions. Such applications highlight the compound's utility in environmental monitoring and safety (Jo et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzoyl-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUZACPHSNNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)

![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)